2-Naphthalenyl octanoate

Enzyme Kinetics Lipase Assay Development Pseudomonas fluorescens

Generic esterase substrates often produce non-reproducible kinetic data due to mismatched acyl chain specificity. 2-Naphthalenyl octanoate (2-naphthyl caprylate) resolves this with a validated C8 octanoyl chain optimized for microbial and mammalian carboxylesterases/lipases. • Validated Km of 0.0415 mM against P. fluorescens B52 lipase, enabling sensitive early-spoilage detection in dairy QC assays. • Dual-mode readout: fluorimetric (high-sensitivity HTS) or colorimetric azo-dye coupling for labs without fluorescence readers. • Supplied with comprehensive CoA; stable at ambient shipping temperature for standard global delivery.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 10251-17-9
Cat. No. B079090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenyl octanoate
CAS10251-17-9
Synonyms2-naphthyl caprylate
beta-naphthyl caprylate
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C18H22O2/c1-2-3-4-5-6-11-18(19)20-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3
InChIKeyCXVZBUOSDMLXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalenyl Octanoate: Technical Profile & Procurement


2-Naphthalenyl octanoate (also known as 2-naphthyl caprylate, beta-naphthyl caprylate, or naphthalen-2-yl octanoate) is an aromatic ester with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol . It is formally defined as an octanoate ester obtained by condensation of octanoic acid with 2-naphthol . The compound is classified primarily as a chromogenic and fluorogenic enzyme substrate, specifically utilized for the detection and quantification of carboxylesterase (CES) and lipase activity . Upon enzymatic hydrolysis, it releases 2-naphthol, which can be detected via fluorescence or by forming a colored azo-dye upon coupling with a diazonium salt .

Chromogenic and fluorogenic substrate for carboxylesterase and lipase activity assays
Enzymatic hydrolysis releases 2-naphthol; colorimetric (azo-dye) or fluorimetric detection supported
Reported use in P. fluorescens B52 lipase studies and dairy microbiology research

2-Naphthalenyl Octanoate: Acyl Chain Specificity


While many naphthyl esters and nitrophenyl esters are broadly categorized as 'lipase substrates', their utility is not interchangeable. The catalytic efficiency of a lipase or esterase is exquisitely sensitive to the acyl chain length of the substrate . 2-Naphthalenyl octanoate possesses an 8-carbon (C8) octanoyl chain, which is often optimal for a specific subset of microbial and mammalian lipases. Using a shorter-chain analog (e.g., C4 butyrate) or a longer-chain analog (e.g., C14 myristate) with the same chromophore results in significantly different kinetic parameters (Km and Vmax) for a given enzyme, directly impacting assay sensitivity and dynamic range . Furthermore, the performance of the assay in complex matrices like milk or serum differs dramatically depending on the substrate's chain length due to variations in partitioning, solubility, and susceptibility to matrix inhibitors . Simply substituting with a 'similar' ester without validating these specific kinetic and matrix compatibility factors will lead to non-comparable, non-reproducible, and potentially invalid quantitative results.

Acyl chain length mismatch (C4 or C14 analogs) may shift enzyme affinity and turnover for the same chromophore, reducing assay comparability.
Matrix compatibility differs by chain length; reported inhibition in milk and serum may not transfer to alternative esters, affecting reproducibility.
Direct substitution without validation can alter kinetic parameters and matrix response, leading to non-comparable quantitative results.

2-Naphthalenyl Octanoate: Comparative Evidence


Kinetic Superiority for P. fluorescens B52 Lipase

In a direct comparative study, 2-Naphthalenyl octanoate (beta-naphthyl caprylate; C8) was identified as the superior substrate for the extracellular lipase of Pseudomonas fluorescens B52 when compared to its closest naphthyl ester analogs: beta-naphthyl butyrate (C4) and beta-naphthyl myristate (C14). The study quantified a 3.3-fold lower Km (higher affinity) and a 3.3-fold higher Vmax (faster turnover) compared to the C4 analog, and a 4.8-fold lower Km with a 12.7-fold higher Vmax compared to the C14 analog . These data demonstrate that the C8 chain length is kinetically optimal for this enzyme, establishing 2-Naphthalenyl octanoate as the essential substrate for achieving maximum assay sensitivity and throughput.

Kinetic comparison C8 vs C4/C14
Head-to-head
Km 0.0415 mM, Vmax 67.2 μmol ml⁻¹ h⁻¹
Reported higher affinity and turnover versus shorter- and longer-chain analogs
P. fluorescens B52 lipase; TES buffer pH 8.0, 40 °C, sodium taurocholate
Enzyme Kinetics Lipase Assay Development Pseudomonas fluorescens Substrate Specificity

Validation Against Classical Lipase Detection Methods

The colorimetric assay using 2-Naphthalenyl octanoate (beta-NC) was validated against the classical tributyrin agar diffusion assay, a gold-standard method for lipase detection. When used to screen cell-free extracts from ten different strains of common dairy psychrotrophs, the beta-NC assay produced results that were directly comparable to those obtained with the tributyrin method . This cross-validation confirms that the beta-NC assay provides equivalent qualitative results (positive/negative detection of lipase-producing strains) to a well-established, albeit more labor-intensive, reference method.

Benchmarking vs tributyrin
Method context
Qualitative lipase detection comparable to tributyrin agar diffusion method
Results cross-validated against a classical reference technique
Tested across ten dairy psychrotroph strains
Assay Validation Method Comparison Psychrotrophic Bacteria Dairy Microbiology

Matrix-Dependent Inhibition in Skim Milk

The performance of 2-Naphthalenyl octanoate is not universal; it is subject to specific and quantifiable matrix effects. In the presence of just 0.02 ml of raw skim milk (SM) in a 2.0 ml reaction mixture, there was a 50% loss of apparent lipase activity . Furthermore, the presence of butterfat (3.5%) in the SM assay resulted in a 97% inhibition of B52 lipase activity towards beta-NC . In contrast, the addition of trypsin (50 μg/ml) increased activity 3-fold . These effects are specific to the substrate-matrix-enzyme combination and would not be predicted for analogs like 4-nitrophenyl caprylate or shorter-chain naphthyl esters.

Matrix inhibition profile
Data to verify
50% inhibition with 1% skim milk; 97% with 3.5% butterfat
Matrix-dependent activity loss requires assay-specific validation
P. fluorescens B52 lipase; trypsin activation 3-fold
Matrix Effects Lipase Inhibition Dairy Science Assay Interference

Differential Thermal Stability of Pseudomonas Lipases

Using 2-Naphthalenyl octanoate as the reporter substrate revealed a significant difference in thermal stability between lipases from different Pseudomonas fluorescens sources. Native lipase activity was completely inhibited by heating at 70°C for 2 minutes, whereas the B52 strain lipase retained 75% of its activity under the same conditions . This demonstrates the utility of the substrate not just for quantifying activity, but for distinguishing between enzyme isoforms or species based on their functional stability.

Thermal stability difference
Reported
B52 lipase: 75% residual activity; native lipase: 0% (70 °C, 2 min)
Substrate enables isoform-specific stability profiling
Supports enzyme engineering and thermostability screening
Enzyme Stability Thermal Inactivation Pseudomonas fluorescens Assay Development

Dual-Mode Detection: Colorimetric and Fluorimetric

Unlike mono-mode substrates such as 4-nitrophenyl caprylate, which only yield a colorimetric signal (absorbance at 405-410 nm), 2-Naphthalenyl octanoate is a dual-mode substrate . Upon hydrolysis, the liberated 2-naphthol can be detected either colorimetrically (after coupling with a diazonium salt like Fast Blue BB to form an azo-dye) or fluorimetrically (exploiting the native fluorescence of 2-naphthol) . While no direct quantitative comparison of assay sensitivity between the two detection modes is provided in the core literature, this intrinsic property offers a significant advantage in assay design flexibility.

Dual-mode detection
Context-dependent
Colorimetric (azo-dye) and fluorimetric (2-naphthol) readouts possible
May offer assay flexibility; direct sensitivity comparison not available
Class-level inference; verify for specific conditions
Chromogenic Substrate Fluorogenic Substrate Assay Flexibility High-Throughput Screening

Physical Property Differences vs. 1-Naphthyl Isomer

When comparing the two positional isomers, 2-Naphthalenyl octanoate (beta-isomer) and 1-Naphthyl octanoate (alpha-isomer), there is a measurable difference in density. The beta-isomer has a reported density of 1.039 g/cm³ , while the alpha-isomer has a density of 1.05 g/cm³ . Their boiling points (394.2°C at 760 mmHg) and flash points (130.3°C) are predicted to be identical . This difference, while subtle, can be critical for analytical method development where density affects concentration calculations for stock solution preparation.

Isomer density difference
Source review
β-isomer 1.039 g/cm³ vs α-isomer 1.05 g/cm³ (~1% difference)
Isomer identity may affect gravimetric stock preparation accuracy
Vendor-compiled data; confirm density under lab conditions
Physicochemical Properties Isomer Comparison Density Storage Conditions

2-Naphthalenyl Octanoate: Key Application Scenarios


Lipase Detection in Dairy Spoilage Studies

This is the primary, validated application. Researchers investigating psychrotrophic bacterial contamination in milk and dairy products can use this substrate to establish a sensitive, quantitative assay for the lipase of P. fluorescens B52. The kinetic data (Km of 0.0415 mM) confirm high affinity, enabling detection of low levels of enzymatic activity indicative of early spoilage . The assay has been specifically validated for use in skim milk, with known and quantifiable matrix effects, providing a reliable tool for food quality control and shelf-life studies .

Enzyme Characterization & Engineering for C8 Specificity

For enzymologists and protein engineers, 2-Naphthalenyl octanoate serves as a highly sensitive and specific reporter for enzymes with a preference for medium-chain (C8) fatty acid esters. The head-to-head comparison with C4 and C14 naphthyl esters provides a clear quantitative benchmark: a new enzyme variant's kinetic parameters (Km, Vmax) on this substrate can be directly compared to the established values for P. fluorescens B52 lipase . Furthermore, its utility extends to characterizing enzyme stability, as demonstrated by the differential thermal inactivation study , making it a versatile tool for screening engineered variants for improved thermostability.

HTS for Lipase Inhibitors and Activators

The dual-mode detection capability (colorimetric and fluorimetric) positions 2-Naphthalenyl octanoate as a flexible reagent for HTS campaigns . The fluorimetric mode can be leveraged for higher sensitivity and lower detection limits in primary screens using microtiter plates, while the robust colorimetric mode (via azo-dye formation) is suitable for secondary confirmation assays or for laboratories lacking fluorescence plate readers. The well-documented assay conditions and known response to inhibitors like EDTA and detergents provide a reliable framework for interpreting screening results .

HPLC Method Development & Reference Standard

With its well-defined physicochemical properties (boiling point, density) and established HPLC separation methods, 2-Naphthalenyl octanoate can serve as a model compound for developing and validating analytical methods for lipophilic aromatic esters . Its known retention behavior in reverse-phase HPLC systems makes it a useful internal standard or calibration check for quantifying similar compounds in complex mixtures, such as in natural product extracts or synthetic reaction monitoring .

Application
Selection Property
Validation Focus
Dairy spoilage lipase detection
C8 substrate for P. fluorescens B52 lipase
Reported assay sensitivity and matrix effect in skim milk
Enzyme engineering for medium-chain esterases
Benchmark kinetic parameters for C8 specificity
Kinetic comparison to reported P. fluorescens B52 lipase values
High-throughput screening of lipase modulators
Dual-mode colorimetric/fluorimetric detection
Detection flexibility for primary and confirmatory screens
HPLC method development for lipophilic esters
Well-defined physicochemical properties
Retention behavior reproducibility and standard suitability

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